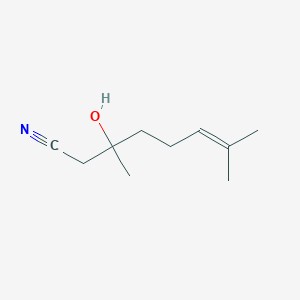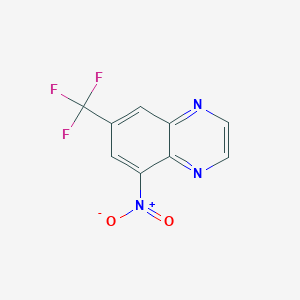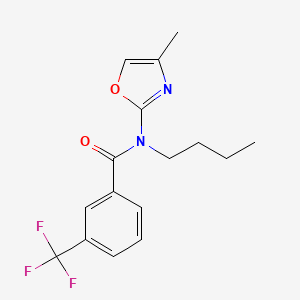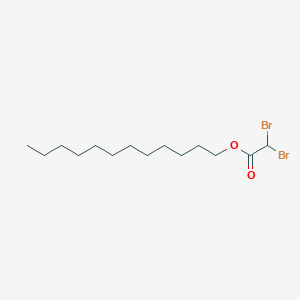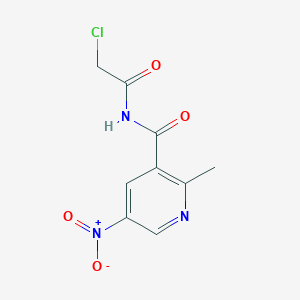![molecular formula C13H18O B14619542 Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one CAS No. 57386-99-9](/img/structure/B14619542.png)
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one is a complex organic compound with a unique structure that includes a decahydro-naphthalene core fused with a cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials to the desired product. The use of continuous flow reactors can enhance the production efficiency and yield .
化学反应分析
Types of Reactions
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound to more saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium (Pd) or Platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学研究应用
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
相似化合物的比较
Similar Compounds
Decahydronaphthalene: A related compound with a similar decahydro-naphthalene core but lacking the cyclobutane ring.
Cyclopentanaphthalene: Another related compound with a cyclopentane ring fused to a naphthalene core.
Uniqueness
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one is unique due to its specific structural features, including the fusion of a cyclobutane ring with a decahydro-naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
属性
CAS 编号 |
57386-99-9 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
tetracyclo[7.3.1.02,5.05,10]tridecan-4-one |
InChI |
InChI=1S/C13H18O/c14-12-7-11-9-3-4-10-8(6-9)2-1-5-13(10,11)12/h8-11H,1-7H2 |
InChI 键 |
DLQQZDAESFHXLW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC3CCC2C4(C1)C3CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)
![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)


